molecular formula C15H28O2 B13784362 Cyclohexyl nonanoate CAS No. 1551-41-3

Cyclohexyl nonanoate

Cat. No.: B13784362
CAS No.: 1551-41-3
M. Wt: 240.38 g/mol
InChI Key: ZXGCFXPVWOGXMA-UHFFFAOYSA-N
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Description

Cyclohexyl nonanoate, also known as nonanoic acid, cyclohexyl ester, is an organic compound with the molecular formula C₁₅H₂₈O₂. It is an ester formed from the reaction between cyclohexanol and nonanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl nonanoate can be synthesized through the esterification reaction between cyclohexanol and nonanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of cyclohexanol and nonanoic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl nonanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid and cyclohexanol.

    Reduction: Cyclohexanol and nonanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl nonanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of cyclohexyl nonanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanol and nonanoic acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug formulations or as a reagent in chemical reactions.

Comparison with Similar Compounds

Cyclohexyl nonanoate can be compared with other similar esters, such as:

    Cyclohexyl acetate: Similar ester with acetate instead of nonanoate.

    Cyclohexyl propionate: Ester with propionate group.

    Cyclohexyl butyrate: Ester with butyrate group.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other esters like cyclohexyl acetate or cyclohexyl propionate results in different solubility, boiling point, and reactivity characteristics.

Properties

CAS No.

1551-41-3

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

cyclohexyl nonanoate

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-10-13-15(16)17-14-11-8-7-9-12-14/h14H,2-13H2,1H3

InChI Key

ZXGCFXPVWOGXMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1CCCCC1

Origin of Product

United States

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